molecular formula C10H15NOS B13943925 4-[2-(Ethylsulfanyl)ethoxy]aniline CAS No. 790617-44-6

4-[2-(Ethylsulfanyl)ethoxy]aniline

Cat. No.: B13943925
CAS No.: 790617-44-6
M. Wt: 197.30 g/mol
InChI Key: IOVZRGZIYDNDPR-UHFFFAOYSA-N
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Description

4-[2-(Ethylsulfanyl)ethoxy]aniline is an organic compound with the molecular formula C10H15NOS It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a 2-(ethylsulfanyl)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-(ethylsulfanyl)ethanol under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-chloroaniline in a suitable solvent such as ethanol.
  • Add 2-(ethylsulfanyl)ethanol and a base such as potassium carbonate.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Ethylsulfanyl)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[2-(Ethylsulfanyl)ethoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Ethylsulfanyl)ethoxy]aniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, while the aniline moiety can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the ethylsulfanyl group.

    4-Aminophenetole: Another derivative of aniline with an ethoxy group at the para position.

Uniqueness

4-[2-(Ethylsulfanyl)ethoxy]aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

790617-44-6

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

4-(2-ethylsulfanylethoxy)aniline

InChI

InChI=1S/C10H15NOS/c1-2-13-8-7-12-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3

InChI Key

IOVZRGZIYDNDPR-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1=CC=C(C=C1)N

Origin of Product

United States

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